molecular formula C9H18N2O B14043137 (R)-1-Ethyl-5-isopropylpiperazin-2-one

(R)-1-Ethyl-5-isopropylpiperazin-2-one

Cat. No.: B14043137
M. Wt: 170.25 g/mol
InChI Key: YPIOOFDEKXGYAZ-QMMMGPOBSA-N
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Description

®-1-Ethyl-5-isopropylpiperazin-2-one is a chiral piperazine derivative. Piperazine derivatives are known for their diverse pharmacological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Ethyl-5-isopropylpiperazin-2-one typically involves the reaction of ethylamine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired chiral product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-1-Ethyl-5-isopropylpiperazin-2-one may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

®-1-Ethyl-5-isopropylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

®-1-Ethyl-5-isopropylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ®-1-Ethyl-5-isopropylpiperazin-2-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethylpiperazine
  • 5-Isopropylpiperazine
  • 1-Ethyl-4-methylpiperazine

Uniqueness

®-1-Ethyl-5-isopropylpiperazin-2-one is unique due to its chiral nature and specific substitution pattern, which can result in distinct pharmacological properties compared to other piperazine derivatives. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(5R)-1-ethyl-5-propan-2-ylpiperazin-2-one

InChI

InChI=1S/C9H18N2O/c1-4-11-6-8(7(2)3)10-5-9(11)12/h7-8,10H,4-6H2,1-3H3/t8-/m0/s1

InChI Key

YPIOOFDEKXGYAZ-QMMMGPOBSA-N

Isomeric SMILES

CCN1C[C@H](NCC1=O)C(C)C

Canonical SMILES

CCN1CC(NCC1=O)C(C)C

Origin of Product

United States

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